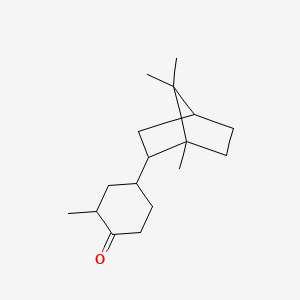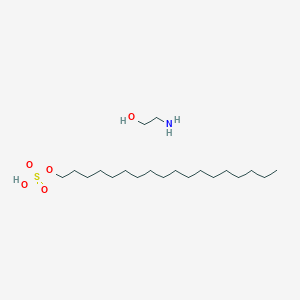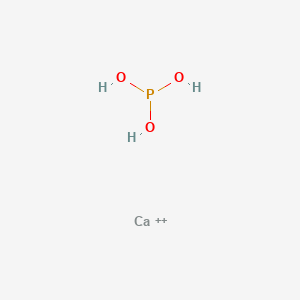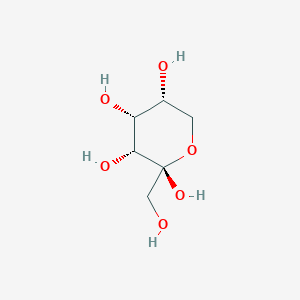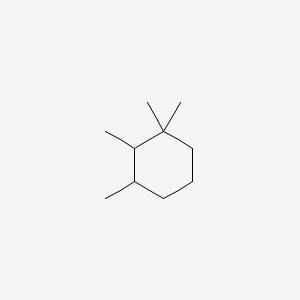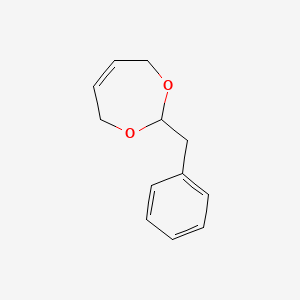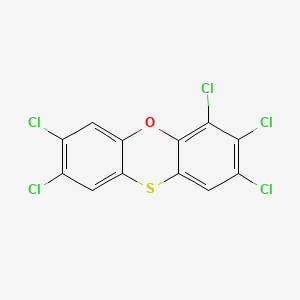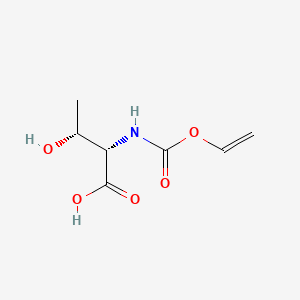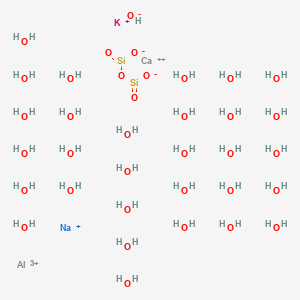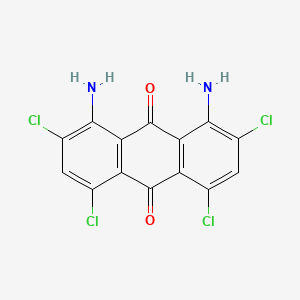
1,8-Diamino-2,4,5,7-tetrachloroanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Diamino-2,4,5,7-tetrachloroanthraquinone is a chemical compound with the molecular formula C14H6Cl4N2O2 and a molecular weight of 376.022 g/mol . It is an anthraquinone derivative characterized by the presence of amino and chloro substituents on the anthraquinone core. This compound is known for its vibrant color and has applications in various fields, including dye manufacturing and scientific research.
Méthodes De Préparation
The synthesis of 1,8-Diamino-2,4,5,7-tetrachloroanthraquinone typically involves the chlorination of anthraquinone followed by amination. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the amination step is carried out using ammonia or amines under controlled temperatures . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,8-Diamino-2,4,5,7-tetrachloroanthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,8-Diamino-2,4,5,7-tetrachloroanthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Mécanisme D'action
The mechanism of action of 1,8-Diamino-2,4,5,7-tetrachloroanthraquinone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit certain enzymatic activities by binding to the active sites, thereby affecting cellular processes. The pathways involved may include oxidative stress responses and apoptosis induction in cancer cells .
Comparaison Avec Des Composés Similaires
1,8-Diamino-2,4,5,7-tetrachloroanthraquinone can be compared with other anthraquinone derivatives, such as:
1,4,5,8-Tetrachloroanthraquinone: Used in the synthesis of high-performance pigments.
1,8-Dihydroxy-2,4,5,7-tetrachloroanthraquinone: Known for its use in dye manufacturing.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Propriétés
Numéro CAS |
83578-92-1 |
|---|---|
Formule moléculaire |
C14H6Cl4N2O2 |
Poids moléculaire |
376.0 g/mol |
Nom IUPAC |
1,8-diamino-2,4,5,7-tetrachloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl4N2O2/c15-3-1-5(17)11(19)9-7(3)13(21)8-4(16)2-6(18)12(20)10(8)14(9)22/h1-2H,19-20H2 |
Clé InChI |
ADWASFABXNYXBP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C(=C1Cl)N)C(=O)C3=C(C2=O)C(=CC(=C3N)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


